3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a heterocyclic compound that contains both pyrazole and pyrrolidine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino alcohols or amino acids.
Final Assembly: The final compound is obtained by coupling the pyrazole and pyrrolidine intermediates, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity and stability.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole and pyrrolidine rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
- 3-(chloromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
- 3-(bromomethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
Uniqueness
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to the presence of the difluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2742656-68-2 |
---|---|
Molecular Formula |
C9H14ClF2N3 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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